molecular formula C10H13ClN2O B587149 2-Chloro-4-piperazin-1-ylphenol-d8 CAS No. 1246817-03-7

2-Chloro-4-piperazin-1-ylphenol-d8

Cat. No. B587149
CAS RN: 1246817-03-7
M. Wt: 220.726
InChI Key: FXECOYYRPDGOQB-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-4-piperazin-1-ylphenol-d8” is the labelled analogue of 2-Chloro-4-piperazin-1-ylphenol, which is a metabolite of Nefazodone . Nefazodone is an antidepressant used to treat depression, including major depressive disorder .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H5D8ClN2O . The IUPAC name is 2-chloro-4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)phenol .

Mechanism of Action

As a metabolite of Nefazodone, “2-Chloro-4-piperazin-1-ylphenol-d8” may share similar mechanisms of action. Nefazodone is known to inhibit the reuptake of serotonin and norepinephrine, two neurotransmitters involved in depression .

properties

IUPAC Name

2-chloro-4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXECOYYRPDGOQB-SQUIKQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=C(C=C2)O)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.